6-Thioxo-1,6-dihydropyrimidine-4-carboxamide
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Overview
Description
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic organic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of a thioxo group at position 6 and a carboxamide group at position 4 makes this compound unique and of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide typically involves multicomponent reactions (MCRs). One common method is the reaction of ethyl 3-aminocrotonate, phenylisothiocyanate, and acetic anhydride. This reaction proceeds through the formation of an intermediate, which then undergoes intramolecular condensation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency. The purification process often involves recrystallization or chromatography techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with DNA or RNA synthesis, leading to its antimicrobial and antiviral effects .
Comparison with Similar Compounds
2-Thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar thioxo group but differs in the position and type of substituents.
4-Oxo-6-substituted phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a similar core structure but with different substituents at the phenyl group.
Uniqueness: 6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
6-Thioxo-1,6-dihydropyrimidine-4-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of the dihydropyrimidine family, which plays a significant role in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The unique thioxo group in its structure enhances its interaction with biological targets, making it a valuable scaffold for drug development.
Structural Characteristics
The molecular structure of this compound features a pyrimidine ring with a sulfur atom substituting for an oxygen in the carbonyl position. This modification is crucial for its biological activity as it influences the compound's reactivity and interaction with biomolecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of this compound have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Methyl-2-(methylthio)-6-thioxo-3,6-dihydropyrimidine-4-carboxylic acid | Contains methylthio group | Antimicrobial properties |
Ethyl 6-oxo-1,6-dihydropyrimidine-5-carboxylate | Lacks thioxo group | Potential anticancer activity |
4-Oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | Tetrahydropyrimidine structure | Antitumor activity |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated in various studies. For instance, compounds derived from this scaffold have demonstrated the ability to reduce edema in animal models when compared to standard anti-inflammatory drugs like diclofenac sodium . The presence of specific substituents on the pyrimidine ring significantly influences their efficacy.
Anticancer Activity
Dihydropyrimidines have been explored for their anticancer properties. Studies have shown that 6-thioxo-1,6-dihydropyrimidine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The structural modifications of these compounds can enhance their selectivity and potency against different cancer cell lines.
The biological activities of this compound are attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzyme activities and disruption of cellular processes essential for pathogen survival or cancer cell growth.
Study on Antimicrobial Efficacy
In a recent study published in MDPI, researchers synthesized several derivatives of this compound and evaluated their antimicrobial activity against standard bacterial strains. The results indicated that certain modifications led to enhanced antibacterial effects compared to the parent compound .
Evaluation of Anti-inflammatory Properties
Kumar et al. (2004) synthesized novel derivatives based on the thioxo-pyrimidine scaffold and assessed their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The findings showed that specific substitutions significantly increased the anti-inflammatory effects compared to standard treatments .
Properties
Molecular Formula |
C5H5N3OS |
---|---|
Molecular Weight |
155.18 g/mol |
IUPAC Name |
4-sulfanylidene-1H-pyrimidine-6-carboxamide |
InChI |
InChI=1S/C5H5N3OS/c6-5(9)3-1-4(10)8-2-7-3/h1-2H,(H2,6,9)(H,7,8,10) |
InChI Key |
RFINVVKWBKKKGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=NC1=S)C(=O)N |
Origin of Product |
United States |
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